molecular formula C11H16N4S B314660 2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B314660
M. Wt: 236.34 g/mol
InChI Key: DOAICUJKSDVDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a butylsulfanyl group and two methyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-4,6-dimethylpyrimidine with butylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazolopyrimidine ring system .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to its antimicrobial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-(Ethylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-(Methylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and biological activities compared to its analogs. The longer alkyl chain in the butylsulfanyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

2-butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H16N4S/c1-4-5-6-16-11-13-10-12-8(2)7-9(3)15(10)14-11/h7H,4-6H2,1-3H3

InChI Key

DOAICUJKSDVDFM-UHFFFAOYSA-N

SMILES

CCCCSC1=NN2C(=CC(=NC2=N1)C)C

Canonical SMILES

CCCCSC1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

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